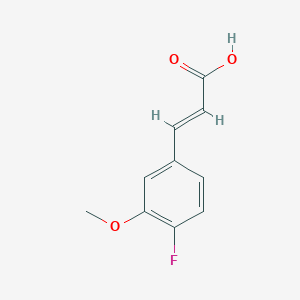

4-Fluoro-3-methoxycinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-methoxycinnamic acid is a derivative of cinnamic acid, a compound that is widely recognized for its presence in various plants and its importance in organic synthesis. While the provided papers do not directly discuss 4-fluoro-3-methoxycinnamic acid, they do provide insights into related compounds such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and 4-fluorocinnamic acid, which share structural similarities. Ferulic acid, in particular, is known for its antioxidant properties and potential health benefits against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases . The biotransformation of 4-fluorocinnamic acid has been studied, revealing its conversion to 4-fluorobenzoic acid in the presence of activated sludge microorganisms .

Synthesis Analysis

The synthesis of compounds related to 4-fluoro-3-methoxycinnamic acid, such as ferulic acid, is not explicitly detailed in the provided papers. However, the isolation and identification of ferulic acid from propolis have been described, utilizing techniques such as UV, IR, and NMR spectrometry, along with paper and thin-layer chromatography . This suggests that similar methods could potentially be applied to synthesize and identify 4-fluoro-3-methoxycinnamic acid.

Molecular Structure Analysis

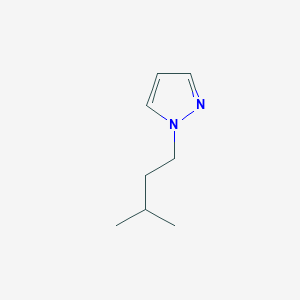

The molecular structure of compounds closely related to 4-fluoro-3-methoxycinnamic acid has been analyzed using nuclear magnetic resonance spectroscopy. For instance, the photochemical reaction products of 4-methoxycinnamic acid-3'-methylbutyl ester were identified, which included [2+2] cycloaddition products and a Diels-Alder adduct . These analytical techniques are crucial for understanding the molecular structure and could be applied to 4-fluoro-3-methoxycinnamic acid as well.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4-fluoro-3-methoxycinnamic acid have been studied. For example, the biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid has been monitored, revealing a metabolic pathway that involves the formation of 4-fluoroacetophenone as an intermediate . This indicates that 4-fluoro-3-methoxycinnamic acid may also undergo similar biotransformation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-methoxycinnamic acid can be inferred from studies on related compounds. Ferulic acid, for instance, has been shown to regulate orexigenic peptides and hepatic glucose homeostasis through the phosphorylation of FoxO1, suggesting that it can interact with biological molecules and influence metabolic pathways . The antioxidant properties of ferulic acid have also been linked to its chemical structure, which includes a feruloyl moiety . These properties provide a basis for understanding how the substitution of a fluorine atom in 4-fluoro-3-methoxycinnamic acid might affect its behavior and potential applications in health and environmental contexts.

Aplicaciones Científicas De Investigación

Pharmacological Significance

Hydroxycinnamic acids, including compounds similar to 4-Fluoro-3-methoxycinnamic acid, have been extensively studied for their pharmacological properties. These compounds exhibit a range of biological activities including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. They have also shown mitigatory effects against diabetes, obesity, hyperlipidemia, and gout. The conjugation of hydroxycinnamic acids, a category that 4-Fluoro-3-methoxycinnamic acid could potentially fit into, significantly enhances their biological activities. However, the high biological activity but low absorption of these conjugates remains a topic of research interest (Pei et al., 2016).

Environmental Applications

In the context of environmental science, hydroxycinnamic acids and their derivatives, including fluorinated versions like 4-Fluoro-3-methoxycinnamic acid, might play a role in bioremediation and degradation processes. Research has focused on the microbial degradation of polyfluoroalkyl chemicals, potential precursors to more stable and persistent pollutants. Understanding the degradation pathways and half-lives of these compounds, including the role of hydroxycinnamic acid derivatives, is crucial for evaluating their fate in the environment and their potential impact on human health (Liu & Mejia Avendaño, 2013).

Food Science Applications

In food science, the antioxidant properties of hydroxycinnamic acids are of great interest. These compounds, by virtue of their structural characteristics, which might be shared by 4-Fluoro-3-methoxycinnamic acid, offer potential as natural antioxidants in food preservation. They protect against lipid oxidation and can stabilize other bioactive compounds in food formulations, contributing to the nutritional and shelf-life enhancement of food products (Amarowicz et al., 2009).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEDFCULNXTLOA-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methoxycinnamic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)